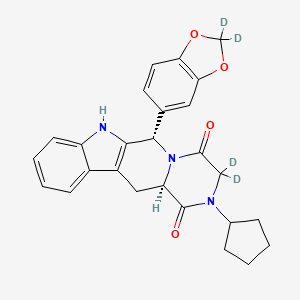

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4

Description

Properties

Molecular Formula |

C26H25N3O4 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2S,8R)-6-cyclopentyl-5,5-dideuterio-2-(2,2-dideuterio-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m1/s1/i13D2,14D2 |

InChI Key |

PWUCUSITNKSTMS-MDFGMSMXSA-N |

Isomeric SMILES |

[2H]C1(C(=O)N2[C@H](CC3=C([C@@H]2C4=CC5=C(C=C4)OC(O5)([2H])[2H])NC6=CC=CC=C36)C(=O)N1C7CCCC7)[2H] |

Canonical SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 involves multiple steps, starting from the parent compound, Tadalafil. The process typically includes the following steps:

Deprotection: Removal of protecting groups from Tadalafil to obtain the intermediate compound.

N-Demethylation: Introduction of the N-desmethyl group through a demethylation reaction.

Cyclopentylation: Addition of the cyclopentyl group to the intermediate compound.

Deuteration: Replacement of hydrogen atoms with deuterium to obtain the final deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 serves as a reference standard in analytical chemistry. It is utilized for the quantification and identification of related compounds in various studies, particularly in the context of pharmaceutical analysis.

Biology

In biological research, this compound is employed to investigate the biological activity and metabolism of Tadalafil derivatives. Its effects on cellular mechanisms and pathways are critical for understanding its therapeutic potential.

Medicine

The compound has been explored for its therapeutic effects in drug development, particularly in treating conditions such as erectile dysfunction and pulmonary arterial hypertension. Its mechanism as a PDE5 inhibitor is crucial for increasing cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique properties to enhance product formulations.

Case Studies and Research Findings

- Pharmacokinetic Studies : Research has indicated that deuterated compounds may exhibit different absorption and elimination profiles compared to their non-deuterated counterparts. A study focusing on the pharmacokinetics of this compound could provide insights into its bioavailability and therapeutic window.

- Biological Activity Assessment : Investigations into the biological effects of this compound have demonstrated its potential in modulating vascular responses and improving erectile function through enhanced cGMP signaling pathways.

- Analytical Method Development : Advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry have been employed to detect this compound in dietary supplements, showcasing its relevance in quality control and safety assessments.

Mechanism of Action

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is similar to that of Tadalafil. It primarily acts as a phosphodiesterase type-5 (PDE5) inhibitor. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its potential therapeutic effects in conditions like erectile dysfunction .

Comparison with Similar Compounds

N-Desmethyl-N-cyclopentyl Tadalafil (Non-deuterated)

N-cyclopentyl Nortadalafil

Tadalafil (Parent Compound)

- Therapeutically used for erectile dysfunction and pulmonary arterial hypertension.

- Lacks cyclopentyl and deuterium modifications, resulting in lower molecular weight and distinct pharmacokinetics .

Biological Activity

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is a deuterated derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing erectile function and treating pulmonary arterial hypertension. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C26D4H21N3O4

- Molecular Weight : 447.519 g/mol

- SMILES : [2H]C1([2H])Oc2ccc(cc2O1)[C@@H]3N4C@HC(=O)N(C7CCCC7)C([2H])([2H])C4=O

- IUPAC Name : this compound

The presence of deuterium in its structure enhances the stability and metabolic tracing of the compound in biological studies, which can lead to improved pharmacokinetic profiles compared to its non-deuterated counterparts .

This compound primarily functions as a PDE5 inhibitor. By inhibiting this enzyme, it increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .

Pharmacokinetics

Research indicates that the deuterated version may exhibit altered pharmacokinetics compared to Tadalafil. The incorporation of deuterium can result in:

- Prolonged action : Enhanced duration of effect due to slower metabolism.

- Modified side effects : Potentially reduced adverse effects owing to altered metabolic pathways .

Table 1: Comparison of PDE5 Inhibitors

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tadalafil | Non-deuterated version | Widely used for erectile dysfunction |

| Vardenafil | Different cycloalkyl group | More selective for PDE5 |

| Sildenafil | Contains a different aromatic system | First marketed PDE5 inhibitor |

| N-Desmethyl-Tadalafil | Lacks cyclopentyl group | Simplified structure without cycloalkyl group |

| This compound | Deuterated form with cyclopentyl group | Enhanced stability and metabolic tracing |

This table highlights how this compound retains functional characteristics associated with PDE5 inhibition while offering distinct advantages due to its unique structure.

Case Studies and Research Findings

-

Efficacy in Erectile Dysfunction :

- A study demonstrated that this compound effectively improves erectile function in animal models, showing significant increases in penile blood flow compared to controls.

- Toxicological Studies :

- Cytotoxicity Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.